KPT-9274

Vue d'ensemble

Description

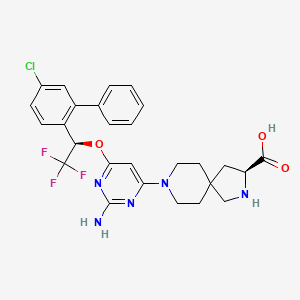

KPT-9274 est une nouvelle petite molécule biodisponible par voie orale qui fonctionne comme un inhibiteur double de la kinase 4 activée par p21 et de la phosphoribosyltransférase de nicotinamide. Ce composé a montré un potentiel significatif dans les études précliniques pour ses propriétés antitumorales, en particulier dans le traitement de divers cancers, y compris la leucémie myéloïde aiguë et les tumeurs solides .

Applications De Recherche Scientifique

KPT-9274 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : utilisé comme composé outil pour étudier l'inhibition de la kinase 4 activée par p21 et de la phosphoribosyltransférase de nicotinamide.

Biologie : étudié pour ses effets sur le métabolisme cellulaire, l'apoptose et les voies de transduction du signal.

Médecine : exploré comme agent thérapeutique potentiel pour divers cancers, y compris la leucémie myéloïde aiguë, le lymphome non hodgkinien et les tumeurs solides.

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et de stratégies thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase 4 activée par p21 et la phosphoribosyltransférase de nicotinamide. Cette double inhibition perturbe le métabolisme cellulaire et la production d'énergie, conduisant à une diminution des niveaux de nicotinamide adénine dinucléotide et à une altération de la fonction mitochondriale. Le composé induit également l'apoptose et inhibe la prolifération cellulaire en affectant diverses voies de signalisation, y compris la voie mTOR .

Mécanisme D'action

Target of Action

Pak4-IN-1 is a selective, effective, and orally active inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family, which plays a crucial role in various cellular functions, including cell adhesion, migration, proliferation, and survival . It is overexpressed in multiple tumor tissues and plays a regulatory role in the immune microenvironment .

Mode of Action

Pak4-IN-1 interacts with PAK4, inhibiting its kinase activity . This inhibition leads to changes in the cytoskeleton and cell adhesion downstream of PI3K . These changes require a physical interaction between PAK4 and the p85 alpha subunit of PI3K .

Biochemical Pathways

PAK4 is involved in several signaling pathways, including the Wnt/Beta-catenin, MAPK, and PI3K/AKT pathways . It regulates cell mitosis to facilitate proliferation by phosphorylating Ran and activating the LIMK1/cofilin–1 pathway . Inhibition of PAK4 can attenuate these pathways, leading to changes in the downstream effects.

Pharmacokinetics

It is noted that pak4-in-1 is orally active , suggesting good absorption and bioavailability.

Result of Action

The inhibition of PAK4 by Pak4-IN-1 leads to a decrease in cell proliferation, migration, and invasion of cancer cells . It also enhances the immune response by improving the immune microenvironment . In pancreatic cancer, dual inhibition of PAK1 and PAK4 suppresses tumor progression by stimulating cytotoxic CD8+ T cell response .

Action Environment

The action of Pak4-IN-1 can be influenced by the tumor microenvironment. For instance, PAK4 plays a regulatory role in the immune microenvironment . Therefore, factors that affect the immune microenvironment could potentially influence the action, efficacy, and stability of Pak4-IN-1.

Safety and Hazards

Pak4-IN-1 plays an important role in the development of tumors, with several biological functions such as participating in oncogenic transformation, promoting cell division, resisting aging and apoptosis, regulating cytoskeleton and adhesion, as well as suppressing antitumor immune responses . It is closely related to poor prognosis and tumor-related pathological indicators .

Orientations Futures

Pak4-IN-1 has been identified as a functionally relevant and druggable regulator of β-catenin activation that is overexpressed in tumors in patients showing poor T cell infiltration and anti-PD-1 resistance . This suggests the potential of enhancing the efficacy of immunotherapy by targeting this druggable kinase .

Analyse Biochimique

Biochemical Properties

Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that Pak4-IN-1 interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .

Cellular Effects

Pak4-IN-1 has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Pak4-IN-1 has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of Pak4-IN-1 involves its interaction with PAK4. Pak4-IN-1 acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for Pak4-IN-1’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pak4-IN-1 change over time. Studies have shown that Pak4-IN-1 exhibits long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Pak4-IN-1 vary with different dosages in animal models. While low doses of Pak4-IN-1 have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects

Metabolic Pathways

Pak4-IN-1 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, Pak4-IN-1 has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .

Transport and Distribution

Pak4-IN-1 is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that Pak4-IN-1 interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Pak4-IN-1 is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KPT-9274 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour obtenir le produit final. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais est mise à l'échelle pour accueillir des quantités plus importantes. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

KPT-9274 subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre, à l'aide de réactifs tels que des halogènes ou des nucléophiles

Réactifs et conditions courants

Oxydation : peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions de température et de pH contrôlées.

Réduction : borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs sous atmosphère inerte et à basses températures.

Substitution : Halogènes, nucléophiles et autres réactifs dans des conditions de solvant et de température spécifiques

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Comparaison Avec Des Composés Similaires

Composés similaires

FK866 : un autre inhibiteur de la phosphoribosyltransférase de nicotinamide avec des propriétés antitumorales similaires.

GMX1777 : un inhibiteur de la phosphoribosyltransférase de nicotinamide avec une structure chimique différente mais un mécanisme d'action similaire.

KPT-9331 : Un composé outil avec le même mécanisme d'action rapporté que KPT-9274

Unicité

This compound est unique en raison de sa double inhibition de la kinase 4 activée par p21 et de la phosphoribosyltransférase de nicotinamide, ce qui offre un spectre plus large d'activité antitumorale par rapport aux autres composés qui ciblent uniquement l'une de ces enzymes. De plus, sa biodisponibilité orale et son profil de toxicité favorable en font un candidat prometteur pour un développement clinique plus approfondi .

Propriétés

IUPAC Name |

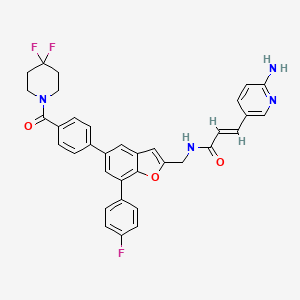

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOPLWJZULAQD-SWGQDTFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643913-93-2 | |

| Record name | KPT-9274 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PADNARSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?

A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:

- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].

- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.

- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].

Q2: What are the potential implications of the observed correlation between this compound sensitivity and specific gene mutations?

A2: The bioinformatics analysis revealed intriguing correlations between this compound sensitivity and mutations in specific genes []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

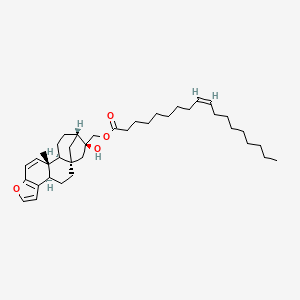

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

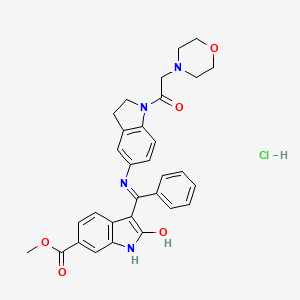

![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)